Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is a compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a positively charged nitrogen atom bonded to three hydroxyethyl groups and one methyl group, with silicic acid acting as the counterion. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid typically involves the reaction of N,N-bis(2-hydroxyethyl)methylamine with silicic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful addition of reactants, continuous monitoring of reaction parameters, and purification steps to obtain the final product. The use of advanced technologies and equipment helps in achieving high yields and maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and coatings.
Wirkmechanismus
The mechanism of action of Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid involves its interaction with various molecular targets. The positively charged ammonium group can interact with negatively charged surfaces, such as cell membranes or proteins, leading to changes in their structure and function. The hydroxyethyl groups can form hydrogen bonds with other molecules, enhancing the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, N-ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)-, ethyl sulfate .
- N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid .
- **Ethanaminium,2-hydroxy-N,N-bis(2-hydroxyethyl)-N-(octadecyl….
Uniqueness
Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, salt with silicic acid is unique due to its combination of hydroxyethyl groups and silicic acid counterion. This combination imparts specific chemical properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
12687-85-3 |
---|---|
Molekularformel |
C7H21NO7Si |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
trihydroxy(oxido)silane;tris(2-hydroxyethyl)-methylazanium |
InChI |
InChI=1S/C7H18NO3.H3O4Si/c1-8(2-5-9,3-6-10)4-7-11;1-5(2,3)4/h9-11H,2-7H2,1H3;1-3H/q+1;-1 |
InChI-Schlüssel |
DIBYHOOKIOBOLA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](CCO)(CCO)CCO.O[Si](O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.